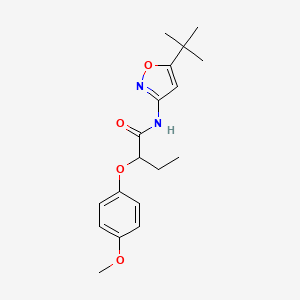
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells and the regulation of immune responses. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of autoimmune responses, and the regulation of immune cell function. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide in lab experiments is its high potency and specificity for BTK inhibition. This compound has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of using this compound is its potential toxicity and the need for further safety studies.
Future Directions
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide. One of the potential areas of application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. Further studies are also needed to explore the potential use of this compound in combination with other therapies for the treatment of cancer and autoimmune diseases. Additionally, the safety and toxicity of this compound need to be further investigated to ensure its potential clinical application.
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide is a promising compound that has shown potential therapeutic applications in the treatment of various diseases. Its mechanism of action and biochemical effects have been extensively studied, and further research is needed to explore its potential clinical application.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide involves the reaction of tert-butyl 3-(bromomethyl)-5-(4-methoxyphenoxy)isoxazole-4-carboxylate with 1-bromo-2-(4-methoxyphenoxy)butane in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown promising results in the inhibition of cancer cell growth and the suppression of autoimmune responses.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-14(23-13-9-7-12(22-5)8-10-13)17(21)19-16-11-15(24-20-16)18(2,3)4/h7-11,14H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKJYEMIYPNXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)
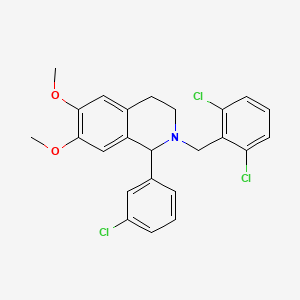
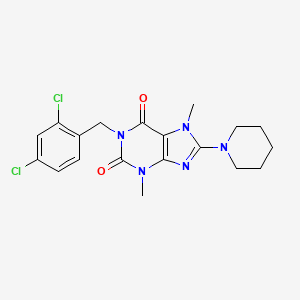
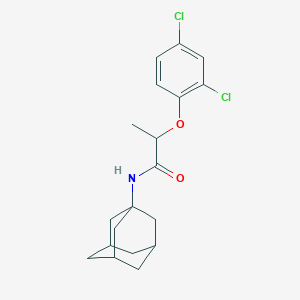

![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
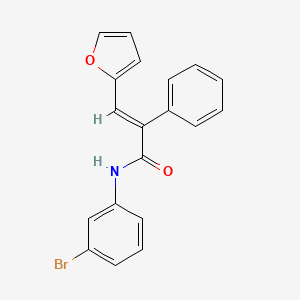
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)